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molecular formula C19H24N2O2 B8399625 1-Bis(4-methoxyphenyl)methylpiperazine

1-Bis(4-methoxyphenyl)methylpiperazine

Cat. No. B8399625
M. Wt: 312.4 g/mol
InChI Key: VDCGRZPITZRVEM-UHFFFAOYSA-N
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Patent
US05716958

Procedure details

6 ml of tetrahydrofuran, 9 ml of methanol and 9 ml of 10% aqueous sodium hydroxide were added to 1.68 g of the above-mentioned compound (2) followed by stirring for 2 hours at 60° C. After concentrating the reaction solution to roughly 10 ml and saturating it with sodium chloride, the concentrate was extracted with dichloromethane (20 ml×4). After drying with anhydrous sodium sulfate, the solvent was distilled off under reduced pressure to obtain 1.48 g of the target compound. Yield: 95%
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
above-mentioned compound ( 2 )
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
O1CCCC1.[OH-].[Na+].C([N:10]1[CH2:15][CH2:14][N:13]([CH:16]([C:25]2[CH:30]=[CH:29][C:28]([O:31][CH3:32])=[CH:27][CH:26]=2)[C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)[CH2:12][CH2:11]1)=O>CO>[CH3:32][O:31][C:28]1[CH:27]=[CH:26][C:25]([CH:16]([C:17]2[CH:18]=[CH:19][C:20]([O:23][CH3:24])=[CH:21][CH:22]=2)[N:13]2[CH2:14][CH2:15][NH:10][CH2:11][CH2:12]2)=[CH:30][CH:29]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
above-mentioned compound ( 2 )
Quantity
1.68 g
Type
reactant
Smiles
C(=O)N1CCN(CC1)C(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Name
Quantity
9 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring for 2 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction solution to roughly 10 ml
CONCENTRATION
Type
CONCENTRATION
Details
saturating it with sodium chloride
EXTRACTION
Type
EXTRACTION
Details
the concentrate was extracted with dichloromethane (20 ml×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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